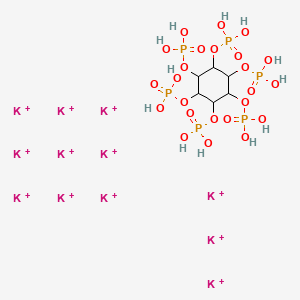

Phytic acid dodecapotassium salt

説明

Overview of Inositol (B14025) Hexakisphosphate (Phytic Acid) as a Dodecaprotic Compound

Inositol hexakisphosphate, commonly known as phytic acid, is a naturally occurring compound found in many plant tissues, particularly in seeds and grains. wikipedia.org Its chemical structure is characterized by a myo-inositol ring, a six-carbon cyclic alcohol, where each carbon atom is esterified with a phosphate (B84403) group. researchgate.netbohrium.com This unique arrangement of six phosphate groups confers upon phytic acid the property of being a dodecaprotic acid . This means that each molecule of phytic acid has twelve acidic protons that can be donated in a stepwise manner. google.com

The ability to release up to twelve protons makes phytic acid a powerful chelating agent, capable of forming strong complexes with various metal cations. bohrium.com This high density of negative charges at physiological pH allows it to bind with positively charged ions, a characteristic that underpins much of its chemical and biological significance. chemicalbook.com

| Property | Value |

|---|---|

| Chemical Formula | C6H18O24P6 |

| Molar Mass | 660.04 g/mol researchgate.net |

| Synonyms | Inositol hexakisphosphate (IP6), Phytate researchgate.net |

| Key Feature | Dodecaprotic acid (12 acidic protons) google.com |

Defining Phytic Acid Dodecapotassium Salt within the Family of Phytate Salts

When phytic acid reacts with a base, such as potassium hydroxide (B78521), the acidic protons are replaced by the cation of the base, forming a salt. This compound is the fully neutralized salt of phytic acid, where all twelve acidic protons have been replaced by potassium ions. This results in a molecule with the chemical formula C₆H₆K₁₂O₂₄P₆.

Phytate salts are a family of compounds formed by the partial or complete neutralization of phytic acid with various cations. researchgate.net Besides potassium, other common cations that form salts with phytic acid include sodium, calcium, and magnesium. chemicalbook.comgoogle.com The specific properties and applications of a phytate salt are influenced by the identity and number of the associated cations. For instance, the dodecasodium salt of phytic acid has been studied for its effects on urinary bladder carcinogenesis, where it was found to have a promoting activity, a tendency also observed to a lesser extent with the dodecapotassium salt. chemfaces.com

| Salt Name | Chemical Formula | Key Cation |

|---|---|---|

| This compound | C₆H₆K₁₂O₂₄P₆ | Potassium (K⁺) |

| Phytic Acid Dodecasodium Salt | C₆H₆Na₁₂O₂₄P₆ probechem.com | Sodium (Na⁺) |

| Calcium Phytate | Varies | Calcium (Ca²⁺) |

| Magnesium Phytate | Varies | Magnesium (Mg²⁺) |

Broad Academic Significance of Phytic Acid and its Salt Forms in Diverse Scientific Disciplines

The unique chemical properties of phytic acid and its salts have garnered significant interest across a wide range of scientific disciplines.

In food science and nutrition , phytic acid is often considered an antinutrient due to its strong binding affinity for essential dietary minerals like calcium, iron, and zinc, which can inhibit their absorption in the small intestine. wikipedia.orgnih.gov However, research has also highlighted its potential health benefits, including antioxidant and anticancer properties. nih.govresearchgate.net

In chemistry , the chelating ability of phytates is a central focus of research. bohrium.com The formation and stability of phytate-metal complexes are studied for their potential applications in various industrial processes, including as a water-soluble salt for the removal of heavy metal traces. google.comchemicalbook.com The dodecasodium salt of phytic acid has been shown to improve the separation of oligonucleotides in capillary electrophoresis.

In biochemistry and cell biology , inositol phosphates, including phytic acid, are recognized as important signaling molecules involved in various cellular processes. chalmers.se For example, inositol hexakisphosphate has been shown to enhance calcium ion influx and the release of D-aspartate in cultured cerebellar neurons. nih.gov Furthermore, research has shown that inositol hexakisphosphate kinases can convert phytic acid into pyrophosphate and triphosphate derivatives, which are also involved in cellular signaling. nih.gov

In agriculture , the fact that non-ruminant animals cannot digest phytate has led to research into the use of the enzyme phytase in animal feed to improve nutrient bioavailability. wikipedia.org

The diverse roles of phytic acid and its salts, from influencing nutrient absorption to participating in cellular signaling, underscore their importance as subjects of ongoing scientific investigation.

Structure

2D Structure

特性

IUPAC Name |

dodecapotassium;(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.12K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;/q;12*+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPAJTZEGKKYAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18K12O24P6+12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70981-46-3 | |

| Record name | Dodecapotassium phytate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070981463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Derivatization Strategies for Phytic Acid Dodecapotassium Salt

General Approaches for Phytic Acid Salt Preparation

The preparation of specific phytic acid salts often begins with the extraction of phytin (B1216650), a mixed calcium and magnesium salt of phytic acid, from plant sources like corn steepwater or rice bran. google.comipb.pt From this naturally occurring mixture, various synthetic routes can be employed to obtain more defined phytate salts.

A common strategy to produce soluble phytate salts, including the potassium salt, involves the conversion of insoluble natural phytates like calcium phytate. One established method utilizes cation exchange resins. google.comwipo.int In this process, an aqueous slurry of calcium phytate is treated with a cation exchange resin operating on the hydrogen cycle. wipo.int This solubilizes the phytate by replacing the calcium ions with protons, yielding phytic acid in solution. The resulting phytic acid solution can then be neutralized with a potassium base, such as potassium hydroxide (B78521), to produce phytic acid dodecapotassium salt. ipb.pt

Another historical method involves dissolving phytin in an acid, such as hydrochloric acid, and then precipitating an insoluble intermediate, like copper phytate. This intermediate is then treated with hydrogen sulfide (B99878) to precipitate copper sulfide, leaving a solution of phytic acid which can be subsequently neutralized. google.com

The table below outlines the general steps for converting natural phytates to a desired salt form.

| Step | Description | Purpose |

| 1. Acidification | Dissolving naturally occurring phytates (e.g., calcium phytate) in an acid like hydrochloric or sulfuric acid. google.comipb.pt | To solubilize the insoluble phytate salt. |

| 2. Cation Exchange | Passing the acidic phytate solution through a cation exchange resin. wipo.int | To remove divalent cations (Ca²⁺, Mg²⁺) and produce a solution of phytic acid. |

| 3. Neutralization | Titrating the phytic acid solution with a specific base (e.g., potassium hydroxide). ipb.pt | To form the desired salt (e.g., this compound). |

| 4. Isolation | Precipitating or concentrating the final salt product from the solution. | To obtain the purified salt. |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The formation of various metallic phytate derivatives through precipitation is a well-documented phenomenon that is influenced by factors such as pH and the molar ratio of metal ions to phytic acid. nih.gov Phytates form insoluble complexes with many metal ions, particularly polyvalent cations, in dilute acid solutions. chemijournal.com For instance, ferric phytate precipitation is a basis for some analytical methods to determine phytate content. chemijournal.com

The solubility of metallic phytate salts is highly dependent on pH. For example, calcium, cadmium, zinc, and copper salts of phytic acid tend to be soluble at a pH below 4-5, while magnesium phytate remains soluble up to a pH of 7.5. nih.gov The stoichiometry of the metal ion to phytic acid also plays a crucial role; an excess of metal ions generally leads to the formation of an insoluble phytate. nih.gov

The general procedure for precipitating metallic phytates involves mixing a solution of a soluble phytate salt, such as sodium phytate, with a solution containing the desired metal chloride. nih.govplos.org By adjusting the pH, the corresponding metallic phytate will precipitate out of the solution and can be collected by filtration. nih.govplos.org These metallic phytate precipitates can, in some cases, serve as intermediates for the synthesis of other phytate salts.

The stability of these precipitates with various metals follows a general trend, with copper (II) forming a highly stable precipitate. nih.govplos.org

| Metal Ion | Relative Stability of Precipitate |

| Copper (II) | Very High |

| Zinc (II) | High |

| Iron (III) | High |

| Manganese (II) | Moderate |

| Calcium (II) | Moderate |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Targeted Synthesis of Dodecapotassium Inositol (B14025) Hexakisphosphate

The direct synthesis of this compound can be achieved by the careful neutralization of phytic acid with a stoichiometric amount of a potassium base. The starting phytic acid is often obtained through the ion-exchange method described previously, where naturally occurring phytates are converted to the free acid form. google.com

The synthesis involves dissolving phytic acid in water and adding a potassium source, such as potassium hydroxide or potassium carbonate, until the pH indicates complete neutralization. Phytic acid is a dodecabasic acid, meaning each molecule has twelve ionizable protons that can be replaced by potassium ions. google.com The resulting solution of this compound can then be concentrated and the solid product isolated, often as a crystalline powder. avantorsciences.com

In a research context, enzymatic synthesis methods are also being explored. For example, inositol pentakisphosphate 2-kinase is an enzyme that can transfer a phosphate (B84403) group from ATP to inositol pentakisphosphate to form inositol hexakisphosphate (phytic acid). nih.govnih.gov While this method is primarily used for creating radiolabeled phytic acid for research purposes, it demonstrates the potential for biosynthetic routes to phytic acid and its derivatives. nih.gov

Research on Advanced Derivatization for Specific Applications

Research into the derivatization of inositol phosphates, including phytic acid, aims to modify its properties for specific applications. These modifications can alter the molecule's biological activity, solubility, and other physicochemical characteristics.

One area of investigation involves the synthesis of inositol phosphate analogs to act as inhibitors of vascular calcification. nih.gov In a 2020 study, researchers derivatized inositol phosphates with ethylene (B1197577) glycol oligomers. nih.gov This modification was designed to improve the pharmacokinetic profile and in vitro activity compared to the parent inositol hexakisphosphate. nih.gov

Another approach to derivatization involves encapsulating inositol hexakisphosphate with polymers like chitosan. nih.gov This method aims to facilitate its delivery into cells, as the highly charged nature of phytic acid can limit its cell permeability. nih.gov The encapsulation is achieved through gelation, forming nanoparticles that can interact with cell membranes. nih.gov

Furthermore, the phosphate groups themselves can be targets for modification. For instance, replacing the phosphate groups with sulfurate groups has been shown to inactivate certain biological activities of inositol hexakisphosphate, highlighting the critical role of the phosphate moieties. nih.gov

These derivatization strategies showcase the ongoing efforts to harness and tailor the properties of the inositol hexakisphosphate scaffold for targeted scientific and therapeutic purposes.

Advanced Analytical Techniques for Characterization and Quantification of Phytic Acid and Its Salts

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the structural features and elemental makeup of phytic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of phytic acid and its complexes. Both ¹³C NMR and ³¹P NMR are employed to gain detailed information about the carbon skeleton and the phosphate (B84403) groups, respectively.

¹³C NMR: This technique provides information about the carbon framework of the inositol (B14025) ring, allowing for the confirmation of the myo-inositol backbone.

³¹P NMR: ³¹P NMR is particularly sensitive to the chemical environment of the phosphorus atoms. It can be used to distinguish between different phosphate groups on the inositol ring and to study the coordination of metal ions, such as potassium, to these phosphate moieties. Changes in the chemical shifts of the phosphorus signals upon complexation can indicate the sites of metal binding.

Solid-state ¹³C and ³¹P-NMR spectroscopies are particularly useful for analyzing the metal coordination bonds in solid phytate complexes. researchgate.net

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable insights into the metal coordination within phytic acid salts. These techniques probe the vibrational modes of molecules, which are sensitive to changes in bond strength and symmetry upon metal complexation.

FTIR Spectroscopy: FTIR is used to identify the functional groups present in phytic acid and its salts. The absorption bands corresponding to the P=O and P-O-C stretching vibrations are of particular interest. Shifts in the positions of these bands can indicate the coordination of potassium ions to the phosphate groups. researchgate.net Specifically, the absorption features in the 900 to 1200 cm⁻¹ range can be used to identify different metal phytates. researchgate.net

Raman Spectroscopy: Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less susceptible to interference from water. It can also be used to study the coordination environment of the metal ions in phytate complexes.

Atomic Emission Spectrometry (e.g., Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES))

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) is a highly sensitive and accurate technique for determining the elemental composition of phytic acid salts. libretexts.org This method is used to quantify the amount of potassium and phosphorus present in phytic acid dodecapotassium salt, thereby confirming its stoichiometry.

The process involves introducing a sample into a high-temperature argon plasma, which excites the atoms of the elements present. umn.edu As these excited atoms return to their ground state, they emit light at characteristic wavelengths for each element. libretexts.org The intensity of the emitted light is directly proportional to the concentration of the element in the sample, allowing for precise quantification. libretexts.orgumn.edu To ensure accuracy, especially for complex samples, samples are often digested in acid to break down the material into a liquid form before analysis. umn.edu

A novel approach for determining phytic acid in samples involves separation and concentration by ion-exchange chromatography, followed by the quantitative determination of phosphorus using ICP-AES. nih.gov This method eliminates the need for difficult acid digestion and traditional spectrometric determination of phosphorus, resulting in a simpler, faster, and more accurate procedure. nih.gov

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic methods are essential for the separation, isolation, and purification of phytic acid and its various phosphorylated forms.

High-Performance Liquid Chromatography (HPLC) for Inositol Phosphate Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of different inositol phosphates, including phytic acid (IP6) and its lower phosphorylated forms (IP1-IP5). nih.gov Various HPLC methods have been developed for this purpose:

Anion-Exchange HPLC: This is a widely used method that separates inositol phosphates based on their negative charges. The highly phosphorylated nature of phytic acid results in strong retention on anion-exchange columns. Coupling anion-exchange HPLC with electrospray ionization mass spectrometry (ESI-MS) allows for the simultaneous detection and quantification of all six forms of inositol phosphate. nih.gov

Reversed-Phase HPLC with Ion-Pairing: In this technique, an ion-pairing agent, such as tetrabutylammonium (B224687) hydroxide (B78521), is added to the mobile phase to form neutral complexes with the negatively charged inositol phosphates. cerealsgrains.org This allows for their separation on a reversed-phase column. cerealsgrains.org

HILIC (Hydrophilic Interaction Liquid Chromatography): Polymer-based amino columns, such as the HILICpak VG-50 2D, can be used for the simultaneous analysis of phytic acid, myo-inositol pentaphosphate (IP5), and myo-inositol tetraphosphate (B8577671) (IP4) with LC/MS detection. shodex.com

The choice of detector is also crucial. While UV detection at low wavelengths (around 190 nm) can be used, conductivity detection and mass spectrometry offer higher sensitivity and specificity. cerealsgrains.orglcms.cz

Ion-Exchange Chromatography for Isolation and Purification

Ion-exchange chromatography is a fundamental technique for the isolation and purification of phytic acid and its salts from various sources. nih.govnih.gov This method is particularly effective due to the highly anionic nature of the phytate molecule.

In a typical ion-exchange process, a sample extract containing phytic acid is passed through a column packed with an anion-exchange resin. nih.gov The negatively charged phytate ions bind to the positively charged functional groups of the resin. Other, less negatively charged or neutral components of the sample matrix are washed away. The purified phytic acid can then be eluted from the column using a solution with a high salt concentration or a change in pH. researchgate.net This technique is not only used for purification but also as a sample preparation step before quantification by other methods like ICP-AES. nih.gov

Capillary Electrophoresis for Analytical Resolution of Inositol Hexakisphosphate

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of inositol phosphates, including inositol hexakisphosphate (IP6), the anionic form of phytic acid. A significant challenge in analyzing myo-inositol phosphates and their pyrophosphate derivatives is the large number of possible isomers, the lack of a chromophore, high charge density, and low abundance in biological samples. nih.govresearchgate.net CE, particularly when coupled with electrospray ionization mass spectrometry (CE-ESI-MS), offers a transformative strategy to overcome these challenges. ucl.ac.uk

This hyphenated technique provides high sensitivity and allows for the simultaneous profiling of various inositol phosphate species, including their regioisomers. ucl.ac.uk The use of stable isotope-labeled internal standards in CE-ESI-MS enables matrix-independent quantitative analysis, which is crucial for accurate measurements in complex biological extracts. nih.govresearchgate.net This method has been successfully applied to a variety of organisms, from yeast to plants and mammals, demonstrating its versatility. ucl.ac.uk Researchers have developed detailed protocols for the absolute and high-throughput quantification of inositol pyrophosphates from mammalian cells using CE-ESI-MS. ucl.ac.uk This approach has proven sensitive enough to measure inositol pyrophosphates in patient samples like colon biopsies and peripheral blood mononuclear cells (PBMCs). nih.gov

Key findings from CE-ESI-MS studies include:

The identification and quantification of new inositol pyrophosphate isomers, such as 4/6-PP-InsP5 and 2-PP-InsP5, in mammalian tissues. nih.gov

The observation of unusually high levels of inositol phosphates and pyrophosphates in the mouse colon. nih.gov

Evidence for previously unknown inositol synthesis pathways in mammals. nih.gov

The limit of detection (LOD) and limit of quantification (LOQ) for inositol phosphates using CE-ESI-MS are determined using a signal-to-noise approach, with typical ratios of 3:1 for LOD and 10:1 for LOQ. uni-freiburg.de For instance, the LOD for InsP6 can be in the range of 150–500 nM. researchgate.net

Potentiometric and Titrimetric Approaches

Potentiometric and titrimetric methods are classical yet reliable techniques for the analysis of phytic acid. These approaches are based on the measurement of potential or the consumption of a titrant during a chemical reaction, providing quantitative information about the analyte.

Standardization Procedures for Phytic Acid using Potentiometric Titration (e.g., One-point and Differential Alkalimetric Determinations)

Accurate determination of phytic acid concentration is of paramount importance, especially when studying its protonation and metal complexation equilibria. nih.govresearchgate.net The purity of commercially available phytic acid or its salts can be uncertain, often being less than 95%, and they can be hygroscopic. nih.gov Therefore, precise standardization is a critical prerequisite for its use as a standard. nih.gov

Potentiometric titration offers a robust solution for this standardization. byjus.comyoutube.com A novel and reliable method for assaying phytic acid is based on the difference between the endpoints of a potentiometric titration. nih.govresearchgate.net This differential approach minimizes uncertainties and systematic errors in the evaluation. researchgate.net

One-point determination, as described by Luján and Tong (2015), is one such method. nih.gov Another powerful technique is the differential alkalimetric determination. nih.gov This method leverages the difference in titrant volume consumed between two equivalence points (EPs). For example, the difference between the second and first equivalence points (Δn(EP₂–EP₁)) shows a linear dependence on the amount of phytic acid titrated. researchgate.netnih.gov This relationship allows for a precise and reliable determination of low amounts of phytate, with a relative standard deviation of less than 1%. researchgate.net This differential method is advantageous as it provides reliable standardization regardless of the initial protonation state of the phytate. nih.gov

Table 1: Key Aspects of Potentiometric Standardization of Phytic Acid

| Standardization Method | Principle | Advantages |

|---|---|---|

| One-point Determination | A single measurement at a specific point in the titration. | Simplicity and speed. |

| Differential Alkalimetric Determination | Utilizes the difference in titrant volume between two equivalence points (e.g., EP₂ and EP₁). researchgate.netnih.gov | High precision and reliability, independent of the initial protonation state of phytic acid. researchgate.netnih.gov |

Analysis of Deprotonation Steps via Titration Curves

The titration curve of phytic acid, a plot of pH versus the volume of titrant added, provides a wealth of information about its deprotonation behavior. xrfscientific.comkhanacademy.org Phytic acid is a polyprotic acid with twelve ionizable protons, which are released in a stepwise manner as the pH increases. nih.govresearchgate.net

The analysis of titration curves reveals that these twelve protons can be classified into distinct groups based on their acidity. nih.govresearchgate.net Typically, two to three equivalence points can be detected depending on the experimental conditions, such as the concentration of counter-ions. nih.govresearchgate.net

The first group of protons dissociates at a low pH.

The second group dissociates in the neutral pH range.

A third group of protons can be predicted at higher pH values. researchgate.net

The shape of the titration curve is significantly influenced by the interaction between the deprotonating sites. psu.edu When multiple sites titrate in the same pH range and interact, it can lead to irregular titration curves. psu.edu The presence of alkali metal ions can also affect the titration curve by exchanging with the acidic protons. researchgate.net

By constructing and analyzing titration curves, researchers can determine the pKa values associated with each deprotonation step. libretexts.org It is important to note that while inflection points on the titration curve are often used to estimate pKa values, they are not strictly identical to the thermodynamic pKa values. psu.edu Accurate pKa values are obtained by fitting the titration data to appropriate thermodynamic models. psu.edu

Colorimetric Determination Methods

Colorimetric methods are widely used for the quantification of phytic acid due to their simplicity and applicability to a large number of samples. researchgate.net These methods are typically based on the measurement of a colored complex formed in a chemical reaction involving phytic acid or its hydrolysis products. nih.gov

A common approach involves the indirect determination of phytic acid. One such method is based on the precipitation of phytate with a known amount of iron(III) solution. nih.gov The unreacted iron(III) in the supernatant can then be quantified colorimetrically. nih.gov However, this precipitation method has limitations due to the inconsistent stoichiometric ratio between iron(III) and phytic acid, which is influenced by factors like pH, ionic strength, and the presence of other metal ions. nih.gov

A more direct and widely adopted colorimetric method involves the enzymatic hydrolysis of phytic acid to release inorganic phosphate, which is then quantified. megazyme.comoup.comresearchgate.net This method typically involves the following steps:

Extraction: Phytic acid is extracted from the sample using an acidic solution, such as hydrochloric acid. megazyme.comoup.comresearchgate.net

Enzymatic Dephosphorylation: The extracted phytic acid is treated with the enzyme phytase, which specifically hydrolyzes phytic acid and lower inositol phosphates. megazyme.comoup.comresearchgate.net Alkaline phosphatase is often used in conjunction to ensure the complete release of the final phosphate group from myo-inositol monophosphate. megazyme.com

Colorimetric Measurement: The released phosphate reacts with a chromogenic reagent, typically a molybdate (B1676688) solution, to form a colored complex, often molybdenum blue. megazyme.comoup.comresearchgate.net The intensity of the color, which is proportional to the phosphate concentration, is measured using a spectrophotometer at a specific wavelength (e.g., 655 nm or 830 nm). nih.govmegazyme.com

This enzymatic colorimetric method has been validated and shown to be accurate and reproducible for the determination of phytic acid in various matrices, including foods and animal feeds. megazyme.comoup.comresearchgate.net The method demonstrates good linearity over a defined concentration range. researchgate.netmegazyme.com For example, one validated method showed linearity up to 3.0 g of phytic acid per 100 g of sample. megazyme.comoup.com

Table 2: Performance Characteristics of a Validated Enzymatic Colorimetric Method

| Parameter | Result | Reference |

|---|---|---|

| Linearity | Up to 3.0 g phytic acid/100 g sample | megazyme.comoup.com |

| Accuracy (pure phytic acid) | 98% to 105% | megazyme.comoup.comresearchgate.net |

| Accuracy (spiked samples) | 97% to 115% | megazyme.comoup.comresearchgate.net |

| Repeatability | 0.81% to 2.32% | megazyme.comoup.comresearchgate.net |

| Intermediate Precision | 2.27% | megazyme.comoup.comresearchgate.net |

Emerging Bio- and Nano-Sensor Applications for Detection

Recent advancements in sensor technology have led to the development of novel bio- and nano-sensors for the detection of phytic acid and other biological molecules. nih.gov These emerging technologies offer the potential for rapid, sensitive, and selective analysis, which is highly desirable for various applications, including food safety and quality control. nih.gov

Biosensors are analytical devices that utilize a biological recognition element, such as an enzyme or antibody, coupled with a transducer to generate a measurable signal. nih.govresearchgate.net For phytic acid detection, biosensors can be designed based on the enzymatic activity of phytase. The principle involves immobilizing phytase on a sensor platform. When the sensor is exposed to a sample containing phytic acid, the enzyme catalyzes its hydrolysis, leading to a detectable change, such as a change in pH, heat, or an electrochemical signal.

Nanosensors, which incorporate nanomaterials, are a promising new frontier in sensor development. nih.gov Nanomaterials, due to their unique optical, electronic, and catalytic properties, can significantly enhance the performance of biosensors, leading to improved sensitivity and lower detection limits. nih.govresearchgate.net Nano-biosensors can be designed to detect pathogens, toxins, and other analytes at very low concentrations. nih.govnih.gov

While the development of specific bio- and nano-sensors for phytic acid is still an active area of research, the principles have been successfully applied to the detection of other food components and contaminants. researchgate.net The integration of nanomaterials with biorecognition molecules offers a versatile platform for creating highly specific and sensitive detection systems for phytic acid in the future. nih.gov

Methodological Considerations for Purity and Standardization in Research

The reliability and comparability of research findings on phytic acid and its salts are highly dependent on the purity of the compounds used and the standardization of the analytical methods. As previously mentioned, the purity of commercially available phytic acid preparations can be a significant issue. nih.gov Therefore, it is essential to have robust methods for verifying the purity and accurately determining the concentration of phytic acid standards.

Potentiometric titration, particularly the differential method, provides a reliable means for standardizing phytic acid solutions. researchgate.netnih.gov In addition to titration, other analytical techniques can be employed to assess purity. For instance, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify different phosphate-containing species in a sample, providing a detailed picture of its composition. researchgate.net

When developing and validating analytical methods for phytic acid, several factors must be considered:

Extraction Efficiency: The method used to extract phytic acid from a sample matrix must be efficient and reproducible. Factors such as the type and concentration of the extraction solvent, temperature, and extraction time can significantly influence the recovery of phytic acid. researchgate.net

Method Validation: Any analytical method should be thoroughly validated to ensure its accuracy, precision, linearity, sensitivity, and specificity. This involves analyzing standard reference materials or spiked samples. nerc.ac.uk

Interferences: The sample matrix can contain interfering substances that may affect the analytical measurement. It is crucial to identify potential interferences and develop strategies to minimize their impact, such as through sample cleanup or the use of highly selective detection methods. nih.gov

Reporting of Results: Research publications should clearly describe the methods used for the determination of phytic acid, including details on standardization procedures and method validation. This transparency is essential for the reproducibility and comparison of results across different studies.

A proposed method for creating a phytic acid standard involves a wet ashing step followed by the colorimetric measurement of phosphorus. nih.gov This allows for the accurate quantification of the total phosphorus content, which can then be used to calculate the phytic acid concentration. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Phytic acid |

| This compound |

| Inositol Hexakisphosphate (IP6) |

| myo-inositol |

| myo-inositol monophosphate |

| 4/6-PP-InsP5 |

| 2-PP-InsP5 |

| Iron(III) |

| Sodium Hydroxide |

| Hydrochloric Acid |

| Molybdenum Blue |

| Phytase |

| Alkaline Phosphatase |

| ³¹P Nuclear Magnetic Resonance (NMR) |

| 1-amino-2-naphthol-4-sulfonic acid |

| Sulfamic acid |

| Potassium hydrogen phthalate (B1215562) (KHP) |

| Acetic acid |

| Ammonia |

| Sodium chloride |

| Trichloroacetic acid |

| Ammonium molybdate |

| Ascorbic acid |

| Sulfuric acid |

| Ferric Chloride Hexahydrate |

Research on Mechanisms of Action and Molecular Interactions of Phytic Acid Dodecapotassium Salt

Metal Ion Chelation and Complexation Dynamics

The molecular structure of the phytate anion, with its six phosphate (B84403) groups, provides numerous binding sites, making it a potent chelating agent for metal ions. This section details the dynamics of these interactions.

Phytic acid and its salts demonstrate a strong binding affinity for a wide range of divalent and trivalent cations. researchgate.net This is attributed to the negatively charged phosphate groups that can form stable complexes with positively charged metal ions. The cations it readily chelates include, but are not limited to, Calcium (Ca²⁺), Magnesium (Mg²⁺), Zinc (Zn²⁺), Iron (Fe²⁺ and Fe³⁺), Copper (Cu²⁺), and Manganese (Mn²⁺). researchgate.netmdpi.com The formation of these metal-phytate complexes is a complex process that is highly dependent on factors such as the molar ratio of the metal to the phytate ligand and the pH of the solution. nih.govnih.gov

The interaction with these cations can lead to the formation of insoluble precipitates, which is a key factor in its role as an antinutritional factor in certain dietary contexts. researchgate.netnih.gov The strength of this binding can influence the bioavailability of these essential minerals.

The stoichiometry of the metal-phytate complexes, or the ratio of metal ions to phytate molecules, is a critical determinant of their solubility. Research indicates that at high phytate-to-metal ratios, soluble complexes can be formed, irrespective of the pH. nih.gov Conversely, as the concentration of the metal ion increases relative to phytate, the formation of insoluble precipitates becomes more likely, particularly in the pH range of 6 to 7. nih.gov

Potentiometric titration studies on phytic acid with various divalent metals have revealed the formation of complexes with different stoichiometries. For example, with some divalent metals (Me), complexes with a general stoichiometry of MeH₅L⁵⁻ and Me₂H₃L⁵⁻ have been observed. researchgate.net Solid-state analysis of precipitated complexes has shown stoichiometries such as Me₆H₄LCl₄·2H₂O for Mn(II), Co(II), and Ni(II), and Me₆H₂LCl₂·H₂O for Zn(II). researchgate.net The specific stoichiometric ratios have a direct impact on the solubility of the resulting complexes, with higher metal content generally leading to decreased solubility. nih.gov

Table 1: Stoichiometry of Divalent Metal-Phytate Solid Complexes This table presents the general stoichiometry of solid coordination compounds formed between phytic acid (represented as L) and various divalent metal chlorides (MeCl₂). The values for 't' and 'x' represent the number of chloride ions and water molecules, respectively, in the complex.

| Metal Ion (Me) | General Stoichiometry |

| Manganese (Mn²⁺) | Me₆H₄LCl₄ · 2H₂O |

| Cobalt (Co²⁺) | Me₆H₄LCl₄ · 2H₂O |

| Nickel (Ni²⁺) | Me₆H₄LCl₄ · 2H₂O |

| Copper (Cu²⁺) | Me₆H₂LCl₂ · 2.5H₂O |

| Zinc (Zn²⁺) | Me₆H₂LCl₂ · 1H₂O |

| Tin (Sn²⁺) | Me₆H₆LCl₆ · 6H₂O |

Data sourced from a study on complex formation between phytic acid and divalent metal ions. researchgate.net

The strong chelating properties of phytic acid have been shown to modulate the bioavailability of essential minerals in various experimental models. By forming insoluble complexes with minerals in the gastrointestinal tract, phytic acid can inhibit their absorption. mdpi.comnih.gov This has been a significant area of research in nutrition, as high levels of phytate in diets based on cereals and legumes can potentially lead to mineral deficiencies. nih.gov

Interactions with Biopolymers

Beyond its interaction with metal ions, phytic acid and its salts can also form complexes with biopolymers, most notably proteins. These interactions can influence the functional properties of these macromolecules.

Phytic acid can bind to proteins through electrostatic interactions. nih.govnih.gov At a pH below the isoelectric point of a protein, where the protein carries a net positive charge, the negatively charged phytate anion can directly bind to it. nih.gov This interaction can lead to the formation of binary phytic acid-protein complexes.

Furthermore, at a pH above 6 or 7, ternary complexes involving phytic acid, a mineral, and a protein can form. nih.gov In these complexes, the mineral often acts as a bridge between the phytate and the protein. researchgate.net The formation of these complexes is a key aspect of how phytic acid is stored in plant seeds, often in globoids within protein bodies.

The binding of phytic acid to proteins can significantly impact their functionality and solubility. The formation of phytic acid-protein complexes can lead to a decrease in protein solubility, particularly around the isoelectric point of the protein. sci-hub.senih.gov This is due to the neutralization of charges and the formation of larger, insoluble aggregates. nih.gov

In research contexts, this interaction can be either a challenge or a tool. For instance, the precipitation of proteins by phytic acid can interfere with protein extraction and analysis. researchgate.net Conversely, this property can be harnessed. For example, the addition of phytic acid has been shown to affect the gelling and emulsifying properties of proteins. researchgate.net The interaction can also influence the thermal stability of proteins and their susceptibility to enzymatic digestion. researchgate.net The presence of salts, such as in phytic acid dodecapotassium salt, can further modulate these interactions by affecting the electrostatic environment. researchgate.net

Interactions with Carbohydrates and Lipids

The interaction of this compound, or more specifically the phytate anion in solution, with other macromolecules is primarily dictated by its highly negatively charged structure. This characteristic allows for significant electrostatic interactions. While direct, specific binding interactions with most carbohydrates are not extensively documented in the same way as with proteins and minerals, indirect interactions can occur.

Phytate's strong chelating ability can influence enzymes that require divalent cations like calcium or magnesium as cofactors for their activity. Many enzymes involved in carbohydrate metabolism fall into this category. By sequestering these essential cations, phytate can indirectly modulate the activity of such enzymes.

Regarding lipids, phytic acid has been noted for its ability to inhibit lipid peroxidation. researchgate.net This effect is largely a consequence of its antioxidant properties, specifically its capacity to chelate pro-oxidant metal ions like iron, which can catalyze the initiation of lipid peroxidation chain reactions. Furthermore, as a component of the cellular membrane signaling machinery, inositol (B14025) phosphates, derived from the breakdown of phytate, are integral to the structure and function of phosphoinositides, a class of lipids crucial for signal transduction. mdpi.com

Antioxidant Mechanisms via Metal Ion Chelation

The primary antioxidant mechanism of this compound is attributed to the potent metal-chelating capacity of the phytate anion. nih.gov Transition metals, such as iron and copper, can participate in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals, leading to significant oxidative damage to cells and tissues.

The phytate molecule possesses six phosphate groups, which are highly negatively charged at physiological pH, providing multiple binding sites for multivalent metal cations. nih.govfrontiersin.org By forming stable complexes with these metal ions, phytate effectively sequesters them, preventing their participation in redox cycling and the subsequent generation of reactive oxygen species (ROS). nih.gov This chelation activity reduces the pool of catalytically active metal ions, thereby diminishing oxidative stress.

Table 1: Influence of Phytate on Metal-Induced Oxidative Reactions

| Metal Ion | Role in Oxidative Stress | Effect of Phytate Chelation |

| Iron (Fe²⁺/Fe³⁺) | Catalyzes the Fenton reaction, generating hydroxyl radicals. | Sequesters iron, inhibiting its redox cycling and reducing ROS formation. |

| Copper (Cu⁺/Cu²⁺) | Participates in Haber-Weiss and Fenton-like reactions. | Forms stable complexes with copper, preventing its catalytic activity in radical-generating reactions. |

This mechanism is a key contributor to the protective effects of phytate against oxidative damage.

Anti-crystallization and Calcification Inhibition Mechanisms

Phytic acid and its less-phosphorylated derivatives are potent inhibitors of pathological calcification. nih.govnih.gov This inhibitory effect is particularly relevant in preventing the formation of kidney stones, which are often composed of calcium oxalate (B1200264) crystals. nih.gov The mechanism of inhibition is multifaceted and stems from the molecular structure of the inositol phosphates.

The phosphate groups on the inositol ring allow these molecules to bind to the growth sites of calcium oxalate crystals. This binding disrupts the ordered addition of new calcium and oxalate ions to the crystal lattice, thereby slowing or halting crystal growth and aggregation. Even the hydrolysis products of phytic acid (lower inositol phosphates) retain this inhibitory activity. nih.govnih.gov

Studies have demonstrated that phytate can prevent the development of both kidney stones and cardiovascular calcifications. nih.gov The strong negative charge of the phytate anion allows it to effectively interfere with the crystallization process of calcium salts. nih.govnih.gov

Molecular Mechanisms in Biological Systems

Role of Inositol Pyrophosphates (e.g., InsP7, InsP8) as Precursors and Signaling Molecules

Phytic acid (InsP6) serves as the precursor for a class of high-energy signaling molecules known as inositol pyrophosphates, including InsP7 and InsP8. mdpi.comnih.gov These molecules are synthesized by specific kinases, namely IP6 kinases (IP6Ks) and PPIP5 kinases (PPIP5Ks), which transfer a phosphate group from ATP to the inositol ring of InsP6. mdpi.com

InsP7 and InsP8 are characterized by the presence of one or two high-energy phosphoanhydride bonds and are involved in a wide array of crucial biological processes. nih.gov They act as signaling molecules that can modulate target proteins through allosteric interactions or by a process called protein pyrophosphorylation. mdpi.com These molecules play significant roles in phosphate sensing, bioenergetic homeostasis, and hormone signaling. nih.govnih.gov The dynamic synthesis and degradation of these pyrophosphates allow cells to rapidly respond to metabolic changes and environmental stresses. nih.gov

Table 2: Synthesis of Inositol Pyrophosphates from Phytic Acid (InsP6)

| Precursor | Enzyme Family | Product | Key Function of Product |

| Inositol hexakisphosphate (InsP6) | IP6 Kinases (IP6Ks) | 5-diphosphoinositol pentakisphosphate (5-InsP7) | Signaling molecule in growth, vesicular remodeling, and energy homeostasis. mdpi.comnih.gov |

| 5-InsP7 | PPIP5 Kinases (PPIP5Ks) | 1,5-diphosphoinositol tetrakisphosphate (1,5-InsP8) | Central signaling molecule in nutrient sensing and stress responses. elifesciences.org |

Involvement of Lower Inositol Phosphates (InsP1-5) in Cellular Processes

The dephosphorylation of phytic acid (InsP6) by enzymes called phytases results in the formation of lower inositol phosphates, such as inositol pentakisphosphate (InsP5), tetrakisphosphate (InsP4), and triphosphate (InsP3). wikipedia.org These molecules are not merely inactive breakdown products; they are integral components of the complex inositol phosphate signaling network within cells. nih.gov

These lower inositol phosphates are involved in a variety of cellular functions. For instance, like InsP6, they have been shown to be effective inhibitors of calcium oxalate crystallization. nih.govnih.gov Furthermore, they are key intermediates in the phosphoinositide signaling pathway, which regulates a vast number of cellular processes, including cell growth, differentiation, and apoptosis. Specific isomers of InsP3, for example, are well-known second messengers that trigger the release of calcium from intracellular stores.

Influence on Signal Transduction Pathways and Gene Regulation

The family of inositol phosphates, originating from phytic acid, exerts significant influence over numerous signal transduction pathways, ultimately affecting gene expression. The inositol pyrophosphates, InsP7 and InsP8, are recognized as critical signaling molecules in the response to nutrient availability and various stresses. elifesciences.org For example, in yeast, InsP8 levels are dynamically regulated in response to phosphate starvation, and this molecule is crucial for activating the PHO pathway, which governs the expression of genes involved in phosphate acquisition and metabolism. elifesciences.org

In plants, inositol phosphates are implicated in the signal transduction of hormones and in the response to abiotic stresses like high salinity and drought. nih.govmdpi.comnih.gov They can modulate the activity of transcription factors and other regulatory proteins, thereby controlling the expression of stress-responsive genes. nih.govresearchgate.net The cross-talk between inositol phosphate signaling and phytohormone pathways, such as those for abscisic acid and salicylic (B10762653) acid, is crucial for orchestrating a plant's defense and adaptation mechanisms. mdpi.com

Research on Impact on Cellular Differentiation and Cell Cycle

Phytic acid, also known as inositol hexaphosphate (IP6), has been the subject of research regarding its effects on cellular differentiation and the cell cycle, primarily in the context of cancer cell lines. Studies have demonstrated that phytic acid can influence cell proliferation by inducing differentiation and causing cell cycle arrest.

Research has shown that phytic acid can induce differentiation in malignant cells, causing them to revert to a more mature phenotype. nih.govnutritionfacts.org For instance, in human erythroleukemia (K-562) cells, treatment with phytic acid led to a decrease in the cell population and an increase in differentiation, as evidenced by ultrastructural changes and increased hemoglobin synthesis. nih.gov Similarly, it has been observed to inhibit the growth and induce differentiation in human prostate cancer PC-3 cells. frontiersin.org This effect is not limited to a single cell type, as phytic acid has been shown to inhibit the growth of a wide range of cancerous cell lines while not affecting normal cells. nutritionfacts.orgnutritionfacts.org The ability to induce differentiation is a significant aspect of its anti-cancer activity, as it essentially causes cancer cells to cease their uncontrolled proliferation and behave more like normal, mature cells. nutritionfacts.org

In addition to promoting differentiation, phytic acid has been found to modulate the cell cycle. A common finding is the induction of a G1 phase arrest in the cell cycle of cancer cells. nih.govnih.gov This was observed in androgen-dependent human prostate carcinoma LNCaP cells, where phytic acid treatment led to a G1 arrest, thereby halting cell cycle progression. nih.gov The mechanism behind this G1 arrest involves the modulation of key cell cycle regulatory proteins, including an upregulation of p21WAF-1/CIP1. nih.gov This upregulation is significant as p21WAF-1/CIP1 is a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression. nih.gov However, the effect on the cell cycle can vary between different cell lines. For example, while some leukemia cell lines undergo G2/M phase arrest when treated with IP6, others are directed towards apoptosis. nih.gov

The table below summarizes the observed effects of phytic acid on cellular differentiation and cell cycle in different cell lines as reported in various studies.

| Cell Line | Effect on Differentiation | Effect on Cell Cycle | Reference |

| K-562 (Human Erythroleukemia) | Increased differentiation | - | nih.gov |

| PC-3 (Human Prostate Cancer) | Induced differentiation | - | frontiersin.org |

| LNCaP (Human Prostate Carcinoma) | - | G1 arrest | nih.gov |

| TCCSUP & HTB9 (Bladder Cancer) | - | Increased G1 phase, Decreased S phase | karger.com |

| T24 (Bladder Cancer) | - | Decreased G1 phase, Increased S phase | karger.com |

| Various Cancer Cell Lines | Enhanced differentiation | G1 or G2/M arrest | nih.govnutritionfacts.orgnih.gov |

Investigation of Effects on Enzyme Activity (e.g., Beta-secretase 1 (BACE1) inhibition)

Research has identified phytic acid (IP6) as an inhibitor of Beta-secretase 1 (BACE1), an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. nih.govnih.gov BACE1 is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the production of amyloid-β (Aβ) peptides. nih.govnih.govnih.gov The accumulation of these Aβ peptides in the brain is a hallmark of Alzheimer's disease. nih.govnih.gov Therefore, the inhibition of BACE1 is a key therapeutic strategy aimed at preventing the buildup of Aβ. nih.govnih.govnih.gov

A study identified myo-inositol hexakisphosphate (IP6) as a molecule in rice grain extract that inhibits BACE1 activity. nih.gov In vitro assays demonstrated that IP6 significantly inhibited BACE1 activity, and this inhibition was shown to be specific, as other inositol phosphates with fewer phosphate groups (IP3, IP4, and IP5) did not show significant inhibition at the same concentration. nih.gov Furthermore, the study showed that a rice digest containing IP6 and purified IP6 could significantly reduce the production of Aβ in cultured human neuroblastoma cells without causing cytotoxicity. nih.gov

The inhibitory effect of phytic acid on BACE1 is considered a promising characteristic for the development of preventative treatments for Alzheimer's disease. nih.gov By specifically modulating the activity of BACE1, phytic acid can reduce the production of Aβ, potentially mitigating the downstream toxic effects associated with Aβ accumulation. nih.govresearchgate.net

The following table presents the findings on the inhibitory effect of phytic acid (IP6) on BACE1 activity.

| Compound | Target Enzyme | Observed Effect | Cell Line/Model | Reference |

| myo-inositol hexakisphosphate (IP6) | Beta-secretase 1 (BACE1) | Significant inhibition of enzyme activity | In vitro assay | nih.govresearchgate.net |

| myo-inositol hexakisphosphate (IP6) | Beta-secretase 1 (BACE1) | Reduced Aβ production | Human neuroblastoma cells (SH-SY5Y) | nih.gov |

Modulation of Autophagy-Related Protein Expression (e.g., Beclin-1)

Phytic acid has been investigated for its potential to modulate the expression of proteins involved in autophagy, a fundamental cellular process for the degradation and recycling of cellular components. One of the key proteins in the autophagy pathway is Beclin-1, which plays a central role in the initiation of autophagosome formation. nih.govnih.govresearchgate.netmdpi.com

A study examining the effects of phytic acid in a cellular model of Alzheimer's disease found that treatment with phytic acid moderately upregulated the expression of the autophagy protein Beclin-1. nih.gov In this study, MC65 cells, which are used to model aspects of Alzheimer's pathology, were treated with phytic acid. The treatment not only provided protection against cytotoxicity but also led to an increase in Beclin-1 levels. nih.gov This suggests that phytic acid may exert some of its protective effects by enhancing the autophagic process, which can help in clearing aggregated proteins, a common feature in neurodegenerative diseases.

The modulation of Beclin-1 by phytic acid is an area of ongoing research. The interaction of Beclin-1 with various other proteins is complex and tightly regulated, influencing the balance between autophagy and apoptosis (programmed cell death). nih.gov The ability of phytic acid to upregulate Beclin-1 points towards a potential mechanism by which it could influence cellular homeostasis and response to stress.

The table below summarizes the research finding on the modulation of Beclin-1 expression by phytic acid.

| Compound | Target Protein | Observed Effect | Cell Line/Model | Reference |

| Phytic acid | Beclin-1 | Moderately upregulated expression | MC65 cells | nih.gov |

Applications and Research Perspectives of Phytic Acid Dodecapotassium Salt Across Disciplines

Agricultural and Plant Science Research

Role in Phosphorus Storage and Metabolism in Plant Seeds

Phytic acid dodecapotassium salt represents a specific, fully potassium-neutralized form of phytate, the primary storage form of phosphorus (P) in the seeds of most angiosperms. In its natural state within seeds, phytic acid exists as a mixed salt, with potassium (K) and magnesium (Mg) being the most abundant cations, though other minerals like calcium (Ca), iron (Fe), and zinc (Zn) are also present. These salts are stored in crystalline inclusions called globoids, which are located within protein bodies in the seed's storage tissues, such as the aleurone layer in cereals or the cotyledons in legumes.

The accumulation of phytate, rich in potassium, is a crucial aspect of seed development and maturation. Phosphorus, a vital nutrient for plant growth, is translocated to the developing seed and sequestered into phytic acid molecules. This process ensures a concentrated and stable reserve of phosphorus that will be utilized during germination to fuel the metabolic activities of the growing seedling. Upon germination, the enzyme phytase hydrolyzes the phytate, releasing inorganic phosphate (B84403), potassium, and other chelated minerals, making them available to the developing embryo.

Table 1: Elemental Composition of Phytate Globoids in Various Seeds

| Seed Type | Major Cations Present with Phytate | Reference |

|---|---|---|

| Rice | Potassium (K), Magnesium (Mg), Calcium (Ca) | nih.gov |

| Wheat | Potassium (K), Magnesium (Mg), Calcium (Ca) | nih.gov |

| Maize | Potassium (K), Magnesium (Mg) | ukzn.ac.za |

| Soybean | Potassium (K), Magnesium (Mg), Calcium (Ca) | nih.gov |

| Peanut | Potassium (K), Magnesium (Mg) | nih.gov |

Development of Low Phytic Acid (lpa) Crops for Enhanced Nutrient Utilization and Environmental Sustainability

The development of low phytic acid (lpa) crops has been a significant focus of agricultural research, driven by two primary goals: improving nutrient availability for non-ruminant animals and reducing phosphorus pollution. Monogastric animals, such as poultry and swine, lack sufficient phytase in their digestive systems to efficiently break down phytate. Consequently, the phosphorus and chelated minerals within phytate are largely unavailable to them and are excreted, leading to nutrient deficiencies and environmental issues like eutrophication from phosphorus runoff.

By developing lpa mutant crops, researchers aim to decrease the amount of phytic acid in seeds, thereby increasing the proportion of inorganic, more readily absorbable phosphorus. This reduces the need for supplemental phosphorus in animal feed and minimizes the environmental impact of livestock production. Furthermore, the reduction in phytic acid can enhance the bioavailability of essential minerals like iron and zinc for both human and animal consumption.

Table 2: Comparison of Phytic Acid and Inorganic Phosphorus in Standard and lpa Maize

| Maize Type | Phytic Acid (mg/g) | Inorganic Phosphorus (mg/g) | Reference |

|---|---|---|---|

| Standard Maize (CO-6) | High | Low | nih.gov |

| Low Phytic Acid Maize (UMI-467) | 2.52 | 1.87 | nih.gov |

| Low Phytic Acid Maize (LPA-2-395) | 2.73 | 1.85 | nih.gov |

Dynamics of Soil Phytate-Phosphorus and Strategies for Enhanced Plant Acquisition

Research into enhancing plant acquisition of soil phytate-phosphorus focuses on several strategies. One approach involves the use of plants with enhanced root exudation of organic acids. These organic acids can compete with phytate for binding sites on soil particles, thereby increasing the solubility and availability of phytate in the soil solution.

Another key strategy is the utilization of phytase enzymes. Some plants and soil microorganisms naturally produce and secrete phytases, which can hydrolyze soil phytate and release inorganic phosphorus for plant uptake. Genetic engineering efforts are underway to develop crops with increased phytase production and secretion from their roots. The presence of cations, including potassium, in the soil solution can influence the solubility and availability of phytate, thereby affecting its accessibility to plant roots and microbial phytases.

Materials Science and Engineering Research

While direct research on this compound in materials science is limited, the known properties of phytic acid and its salts suggest potential applications in this field.

Synthesis of Novel Polymers with Unique Electronic Properties

Phytic acid has been investigated as a dopant and cross-linker in the synthesis of conductive polymers. sci-hub.seresearchgate.net Its multiple phosphate groups can interact with polymer chains, influencing their structure and electronic properties. For instance, phytic acid has been used to dope (B7801613) polyaniline, a well-known conducting polymer, to create materials with enhanced conductivity and stability. nih.gov The use of a specific salt like this compound could potentially offer a way to introduce potassium ions into the polymer matrix, which might further modulate the material's electronic and electrochemical properties. The ionic nature of the potassium salt could influence the charge transport mechanisms within the polymer, a critical factor for applications in sensors, supercapacitors, and other electronic devices. researchgate.net

Potential Applications in Surface Modification and Biomineralization Control

The strong chelating ability of phytic acid makes it a candidate for surface modification applications. It can form protective coatings on metal surfaces, inhibiting corrosion. sdfortunespring.comeuropean-coatings.com Phytic acid-based coatings are being explored as environmentally friendly alternatives to traditional corrosion inhibitors. provendis.info The specific cation associated with the phytate can influence the properties of the resulting coating. While much of the research has focused on phytic acid itself or its sodium salt, the use of this compound could offer a potassium-rich surface treatment.

In the realm of biomineralization, phytic acid is known to inhibit the crystallization of calcium phosphate, the main component of bone and teeth. This inhibitory effect is being studied for its potential to prevent pathological calcifications. nih.gov Conversely, understanding how to control this inhibition is crucial for developing new biomaterials that can promote desired mineralization, for example, in bone tissue engineering. Research has shown that potassium ions can be involved in the initial stages of apatite biomineralization, suggesting that a potassium-rich phytate compound could play a role in modulating these processes. nih.govresearchgate.net

Environmental Remediation and Sustainability Studies

The unique chelating properties of phytic acid and its salts are at the forefront of research into sustainable solutions for environmental contamination. As a naturally occurring, biodegradable compound, its potential to sequester pollutants and manage nutrient cycles is of significant scientific interest.

Research on Removal of Dissolved Organic Phosphorus from Wastewaters

Phytic acid and its salts, such as dodecapotassium phytate, are themselves significant components of the dissolved organic phosphorus (DOP) found in municipal and industrial wastewater. Conventional wastewater treatments are often inefficient at removing DOP, which can contribute to the eutrophication of receiving water bodies. nih.govdntb.gov.ua Therefore, research in this area does not focus on using this compound as an agent for removal, but rather on the mechanisms of its degradation and breakdown.

The primary pathway for eliminating phytic acid from wastewater is through enzymatic hydrolysis. Current time information in JP.oup.com This process is catalyzed by phytases, a class of enzymes produced by various microorganisms, including bacteria and fungi, that are naturally present or introduced into wastewater treatment systems. Current time information in JP.nih.gov These enzymes systematically cleave the phosphate groups from the myo-inositol ring of the phytate molecule. oup.comnih.gov This enzymatic degradation transforms the recalcitrant organic phosphorus into inorganic phosphate, which can then be more readily removed through conventional chemical precipitation or biological nutrient removal processes. dntb.gov.ua Studies have identified various microbial strains from sources like wastewater and compost that are effective phytase producers, capable of significantly reducing phytate phosphorus content. Current time information in JP.nih.gov The efficiency of this hydrolysis can be influenced by environmental conditions such as pH and temperature, with alkaline conditions generally favoring the process. nih.gov

Investigation into Remediation of Heavy Metal Contaminated Systems

The molecular structure of the phytate anion, with its six phosphate groups, makes it a powerful chelating agent for multivalent metal cations. This property is being actively investigated for the remediation of soils and water contaminated with heavy metals. Research has demonstrated that phytate can effectively immobilize hazardous metals, reducing their solubility and bioavailability.

In batch experiments conducted on contaminated soils, the application of phytate salts was evaluated for its ability to immobilize uranium (U), nickel (Ni), and other inorganic contaminants. While the dodecasodium salt of phytic acid (Na-PA) showed variable effects dependent on concentration, a calcium-phytate precipitate proved highly effective, significantly decreasing the solubility of U, Ni, aluminum (Al), lead (Pb), barium (Ba), cobalt (Co), manganese (Mn), and zinc (Zn). For instance, the addition of calcium-phytate reduced soluble uranium from 2242 µg/kg to 76 µg/kg and nickel from 58 mg/kg to 9.6 mg/kg, comparable to the performance of hydroxyapatite, a well-known remediation agent.

Phytate has also been studied as an amendment to enhance phytoremediation, a process that uses plants to remove pollutants. In the context of acid mine drainage, the addition of sodium phytate to water contaminated with arsenic (As), Mn, and Cu was shown to improve the uptake and accumulation of these metals by the water hyacinth (Eichhornia crassipes). taylorfrancis.com The phytate forms complexes with the metal ions, which can alter their bioavailability for plant uptake. taylorfrancis.com This approach leverages a combination of chemical chelation and natural biological processes for environmental cleanup. taylorfrancis.com

Mitigation of Agricultural Phosphorus Pollution

Phosphorus is an essential nutrient for plant growth, and phytic acid is its primary storage form in many staple crops like cereals, legumes, and oil seeds. Current time information in JP. However, this phosphorus is largely unavailable to monogastric animals (such as swine and poultry) because they lack the necessary digestive enzyme, phytase, to break down the phytate molecule. Current time information in JP.oup.com

Consequently, when these animals are fed diets rich in grains and seeds, the phytic acid passes through their digestive tracts undigested and is excreted. Current time information in JP. This phosphorus-rich manure, when applied to land as fertilizer or when it enters waterways through runoff, becomes a major source of agricultural phosphorus pollution, leading to eutrophication. Current time information in JP.oup.com

A key strategy to mitigate this environmental problem is the enzymatic treatment of animal feed. By adding microbial phytase to the feed, the phytic acid is hydrolyzed directly in the animal's digestive system. oup.com This process releases inorganic phosphate that the animal can absorb and utilize for its growth and metabolic needs. Research indicates that this approach can reduce phosphorus excretion by 30% to 50%, thereby diminishing the phosphorus load on the environment and improving the nutritional value of the feed. Current time information in JP.

Advanced Biological and Biomedical Research (excluding clinical human trials)

Beyond its environmental applications, this compound and related phytates are subjects of advanced research in non-human biological systems, exploring their potential to modulate key pathological processes.

Studies on Crystallization Inhibition in Animal Models (e.g., prevention of renal calculi, vascular calcification)

Phytate is recognized as a potent inhibitor of the crystallization of calcium salts, a process central to the formation of kidney stones (renal calculi) and pathological vascular calcification. nih.gov Animal model studies have demonstrated that dietary phytate can reduce the development of these conditions.

The mechanism of action involves phytate's ability to bind to the surface of calcium oxalate (B1200264) and calcium phosphate crystals, preventing their growth and aggregation. nih.gov Research has shown that not only the fully phosphorylated inositol (B14025) hexaphosphate (IP6) but also its partially dephosphorylated derivatives (e.g., IP3, IP4, IP5) are effective inhibitors of calcium oxalate crystallization. oup.com

Furthermore, the specific salt form of the phytate administered can significantly influence its physiological effects. A study in Wistar rats directly compared the effects of different phytate salts on urinary calcium, a key risk factor for stone formation. The results demonstrated that while sodium and magnesium-potassium phytate salts reduced urinary calcium, potassium phytate had the most pronounced hypocalciuric effect. nih.gov This suggests that the potassium cation plays a synergistic role in the inhibitory action of phytate on urinary calcification processes. nih.gov

Comparative Research on Differential Effects of Phytate Salts in Animal Carcinogenesis Models (e.g., urinary bladder carcinogenesis with K-PA vs. Na-PA)

The development of urinary bladder cancer is often studied in animal models using a two-stage carcinogenesis protocol, involving an initiator (a carcinogen like N-butyl-N-(4-hydroxybutyl)nitrosamine, or BBN) followed by a promoter. taylorfrancis.com Research has established that high concentrations of certain urinary minerals can act as powerful promoters.

Studies in rat models have specifically investigated the differential effects of sodium and potassium salts on bladder tumor promotion. taylorfrancis.com This research is critical for understanding how a compound like phytic acid might behave depending on whether it is administered as a potassium salt (K-PA) or a sodium salt (Na-PA). The key factors influencing promotion are the urinary concentration of the cation (Na+ or K+) and the urinary pH. taylorfrancis.com

Research in rats has shown that the potassium ion is as potent as the sodium ion in promoting urinary bladder carcinogenesis, particularly under conditions of elevated urinary pH. taylorfrancis.com For example, after initiation with BBN, diets supplemented with alkalizing salts like potassium bicarbonate (KHCO3) or sodium bicarbonate (NaHCO3) significantly increased the incidence of bladder carcinomas. taylorfrancis.com In contrast, neutral salts like potassium chloride (KCl) or sodium chloride (NaCl), which increase cation concentration without raising urinary pH, acted as weak promoters, increasing the incidence of pre-neoplastic lesions like hyperplasia but not carcinomas. nih.govtaylorfrancis.com One study found that KHCO3, a strong promoter, could induce bladder cancer in rats even without a prior initiator, whereas the weak promoter KCl induced only a few lesions. oup.comnih.gov

These findings suggest that the differential effects between potassium phytate and sodium phytate in a bladder carcinogenesis model would likely be governed by their respective impacts on urinary physiology. If K-PA leads to a greater elevation of urinary pH compared to Na-PA, it could theoretically be a stronger promoter of bladder carcinogenesis in a susceptible animal model.

Investigation of Antimicrobial Synergistic Effects (e.g., against Escherichia coli O157:H7)

Research has highlighted the potential of phytic acid and its salts as antimicrobial agents, particularly when used in combination with other substances. A notable area of investigation is the synergistic effect of phytic acid with sodium chloride against pathogenic bacteria like Escherichia coli O157:H7.

Studies have demonstrated that while exposure to sodium chloride alone, even at high concentrations, may not significantly reduce bacterial populations, its combination with phytic acid exhibits a marked bactericidal effect. This synergistic action is effective against both nonadapted and acid-adapted strains of E. coli O157:H7. The mechanism behind this synergy is believed to involve the permeabilization of the bacterial cell membrane by phytic acid, which allows for the lethal action of the salt.

While much of the research has been conducted using phytic acid or its sodium salt, the specific role of the cation, such as potassium in this compound, is an area of interest. It has been observed that different phytate salts can have varying biological effects. For instance, in animal studies, potassium phytate was found to be highly effective in reducing urinary calcium. nih.gov This suggests that the choice of cation could influence the antimicrobial efficacy and other biological activities of the phytate salt. However, direct studies on the synergistic antimicrobial effects of this compound against E. coli O157:H7 are not extensively documented in the available scientific literature.

Table 1: Synergistic Bactericidal Effects of Phytic Acid and Sodium Chloride against E. coli O157:H7

| Treatment | Effect on E. coli O157:H7 Viability | Observed Mechanism | Reference |

|---|---|---|---|

| Phytic Acid alone | Bactericidal effect greater than other organic acids | Disruption of cell membrane | nih.gov |

| Sodium Chloride alone | Negligible effect at certain concentrations | - | nih.gov |

| Phytic Acid + Sodium Chloride | Marked synergistic bactericidal effect | Complete disintegration of the cell membrane | nih.gov |

Utilization as a Biochemical Probe in Enzyme Mechanism Studies

The use of this compound as a biochemical probe in enzyme mechanism studies is not a widely documented application in scientific literature. However, the known interactions of phytic acid and its salts with proteins and enzymes suggest a potential for such applications.

Phytic acid is a highly negatively charged molecule, which allows it to bind to positively charged sites on proteins, including enzymes. This interaction can lead to conformational changes in the enzyme's structure, which may result in either inhibition or, in some cases, activation of the enzyme. For example, studies on a recombinant phytase from Escherichia coli have shown that the binding of phytate to the active site induces conformational changes. nih.gov Furthermore, it has been proposed that phytate can also bind to sites other than the active site, acting as an allosteric effector. nih.gov

This ability to interact with and modulate the activity of enzymes forms the basis for the potential use of phytate and its salts as biochemical probes. By studying how the binding of a specific phytate salt, like the dodecapotassium salt, affects an enzyme's kinetics and structure, researchers could gain insights into the enzyme's mechanism of action, the location of its active and allosteric sites, and the role of specific amino acid residues in substrate binding and catalysis. However, specific studies employing this compound for this purpose are currently limited.

Food Science and Processing Research (excluding dietary recommendations)

In the realm of food science, phytic acid and its salts are of significant interest due to their interactions with various food components and the potential to modulate their content during processing.

Phytic acid's strong chelating ability allows it to form complexes with essential minerals such as calcium, iron, and zinc. nih.govresearchgate.net This interaction can reduce the bioavailability of these minerals for absorption in the human gut. nih.govresearchgate.net The formation and solubility of these phytate-mineral complexes are influenced by factors such as pH and the molar ratio of phytate to minerals. nih.gov

The interaction between phytate and proteins is another critical area of research. At pH values below the isoelectric point of a protein, where the protein carries a net positive charge, it can form insoluble complexes with the negatively charged phytate molecule. This can impact the protein's functionality, such as its solubility and digestibility. sci-hub.se

Table 2: Interactions of Phytic Acid with Food Components

| Interacting Component | Nature of Interaction | Functional Implication | Reference |

|---|---|---|---|

| Minerals (e.g., Ca, Fe, Zn) | Chelation by negatively charged phosphate groups | Reduced mineral bioavailability | nih.govresearchgate.net |

| Proteins | Formation of insoluble complexes at low pH | Altered protein solubility and digestibility | sci-hub.se |

| Starch | Binding can occur, potentially affecting digestibility | Potential for altered glycemic response | researchgate.net |

Given the "anti-nutritional" effect of phytic acid in reducing mineral bioavailability, various food processing techniques have been researched and developed to lower its content in food products. These methods primarily aim to activate the endogenous enzyme phytase, which is naturally present in many plant-based foods, or to introduce exogenous phytase to break down phytic acid.

Commonly employed methodologies include:

Soaking: Soaking cereals and legumes in water can activate their endogenous phytases, leading to a reduction in phytic acid content. The effectiveness of this method is influenced by the soaking time and temperature. nih.gov